Locust Bean Gum (Technical Grade)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. It is a galactomannan polysaccharide composed of galactose and mannose units. Locust bean gum is widely used in the food industry as a thickening and gelling agent due to its ability to form viscous solutions and gels when hydrated .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Locust bean gum is not synthesized chemically but is extracted from the seeds of the carob tree. The extraction process involves several steps:

Kibbling: The carob pods are kibbled to separate the seeds from the pulp.

Dehusking: The seeds are treated with acid or heat to remove their skins.

Splitting and Milling: The deskinned seeds are split and gently milled to separate the brittle germ from the robust endosperm.

Endosperm Milling: The endosperm is further milled to produce the final locust bean gum powder.

Industrial Production Methods

In industrial settings, locust bean gum can also be extracted using water. The seeds are processed to remove the husk, followed by splitting, milling, filtering, clarifying, grading, and packaging . This method ensures a high-purity product suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

Locust bean gum undergoes several types of chemical reactions, including:

Hydration: When mixed with water, locust bean gum forms hydrogen bonds, creating a sol that can be converted into a gel.

Synergistic Reactions: Locust bean gum exhibits synergistic effects with other hydrocolloids like xanthan gum and carrageenan, enhancing viscosity and gelling properties.

Common Reagents and Conditions

Water: Essential for hydration and gel formation.

Sodium Borate: Converts locust bean gum sol into a gel.

Major Products Formed

Applications De Recherche Scientifique

Locust bean gum has a wide range of scientific research applications:

Food Industry: Used as a thickening and gelling agent in dairy products, desserts, and pet foods.

Biopharmaceuticals: Used in drug delivery systems and as encapsulation materials.

Industrial Applications: Employed in paper making, textiles, and cosmetics for its thickening properties.

Mécanisme D'action

Locust bean gum exerts its effects primarily through its ability to form hydrogen bonds with water molecules, creating a viscous solution or gel . This property allows it to slow the absorption of carbohydrates, resulting in a gradual rise in blood sugar levels after eating . Additionally, its high fiber content aids in digestion and provides various health benefits .

Comparaison Avec Des Composés Similaires

Locust bean gum is often compared to other galactomannans such as guar gum and tara gum:

Guar Gum: Similar in structure but has a higher galactose to mannose ratio.

Tara Gum: Also a galactomannan but with different rheological properties.

Xanthan Gum: Not a galactomannan but often used in combination with locust bean gum to enhance gelling properties.

Locust bean gum is unique due to its specific ratio of galactose to mannose units and its ability to synergize with other hydrocolloids to form gels and enhance viscosity .

Propriétés

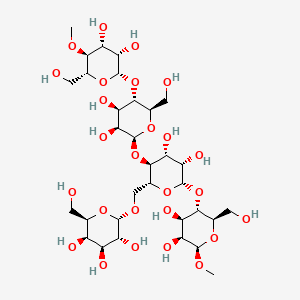

Formule moléculaire |

C32H56O26 |

|---|---|

Poids moléculaire |

856.8 g/mol |

Nom IUPAC |

(2S,3R,4S,5R,6R)-2-[[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-3-[(2S,3S,4R,5S,6R)-5-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C32H56O26/c1-48-24-9(4-34)53-30(21(45)15(24)39)56-26-11(6-36)54-31(22(46)17(26)41)58-27-12(7-50-29-19(43)14(38)13(37)8(3-33)51-29)55-32(23(47)18(27)42)57-25-10(5-35)52-28(49-2)20(44)16(25)40/h8-47H,3-7H2,1-2H3/t8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20+,21+,22+,23+,24-,25-,26-,27-,28-,29+,30+,31+,32+/m1/s1 |

Clé InChI |

XSAYQAFHUIZACQ-HWXNRSJLSA-N |

SMILES isomérique |

CO[C@@H]1[C@H](O[C@H]([C@H]([C@H]1O)O)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@H]([C@H]4O)O)OC)CO)CO[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)CO)CO |

SMILES canonique |

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC)CO)COC5C(C(C(C(O5)CO)O)O)O)CO)CO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride](/img/structure/B13845420.png)

![5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester](/img/structure/B13845445.png)

![[3-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone](/img/structure/B13845461.png)